(S)-(+)-3-Bromo-2-methyl-1-propanol

Catalog No.
S682765
CAS No.
98244-48-5
M.F
C4H9BrO
M. Wt
153.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-3-Bromo-2-methyl-1-propanol

CAS Number

98244-48-5

Product Name

(S)-(+)-3-Bromo-2-methyl-1-propanol

IUPAC Name

(2S)-3-bromo-2-methylpropan-1-ol

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

InChI

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1

InChI Key

KIBOHRIGZMLNNS-SCSAIBSYSA-N

SMILES

CC(CO)CBr

Canonical SMILES

CC(CO)CBr

Isomeric SMILES

C[C@@H](CO)CBr

As a Chiral Building Block

The presence of a chiral center makes (S)-(+)-3-bromo-2-methyl-1-propanol a valuable chiral building block in organic synthesis. Its unique structure allows chemists to introduce chirality into complex molecules with high selectivity. This is particularly important in the development of pharmaceuticals, where the three-dimensional shape of a molecule can significantly impact its biological activity [].

For example, (S)-(+)-3-bromo-2-methyl-1-propanol can be used as a starting material for the synthesis of chiral drugs, such as anti-inflammatory medications and antibiotics []. By incorporating this molecule into the drug structure, researchers can ensure that the final product interacts with its target biomolecules in a specific and desired way.

As a Precursor for Other Functional Groups

The functional groups present in (S)-(+)-3-bromo-2-methyl-1-propanol, namely the hydroxyl and bromine groups, make it a versatile precursor for the synthesis of other important functional groups.

  • Alkylation

    The hydroxyl group can be readily transformed into various ethers, esters, or amines through alkylation reactions. These modified derivatives can serve as building blocks for further synthetic transformations or be studied for their own unique properties [].

  • Substitution

    The bromine atom can be easily substituted with other nucleophiles, such as thiols or amines, to introduce new functionalities into the molecule. This allows researchers to explore the impact of different functional groups on the molecule's properties [].

(S)-(+)-3-Bromo-2-methyl-1-propanol is a chiral organic compound with the molecular formula C₄H₉BrO. It appears as a colorless to pale yellow liquid and is notable for its role as an intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The compound's chirality allows for the production of enantiomerically pure substances, which are crucial in the development of biologically active compounds .

Currently, there is no documented information regarding a specific mechanism of action for (S)-(+)-3-bromo-2-methyl-1-propanol in biological systems.

As with most halogenated organic compounds, (S)-(+)-3-bromo-2-methyl-1-propanol should be handled with care due to potential:

  • Skin and eye irritation: The primary alcohol group can cause irritation upon contact.
  • Respiratory irritation: Inhalation of vapors may irritate the respiratory system.
  • Environmental hazard: Improper disposal may harm aquatic life due to its potential bioaccumulation.
, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The compound can be reduced to yield alkanes or alcohols using reducing agents like lithium aluminum hydride .

Major Products Formed

  • From Substitution: Derivatives of 2-methyl-1-propanol.
  • From Oxidation: 2-methylpropanal or 2-methylpropanoic acid.
  • From Reduction: 2-methyl-1-propanol or 2-methylpropane.

The biological activity of (S)-(+)-3-Bromo-2-methyl-1-propanol is linked to its use as a chiral building block in the synthesis of pharmaceuticals. Its enantiomeric purity allows for the controlled creation of specific stereoisomers that can exhibit distinct biological properties. For instance, certain enantiomers may demonstrate varying levels of efficacy or toxicity in biological systems, making this compound valuable in drug development .

(S)-(+)-3-Bromo-2-methyl-1-propanol can be synthesized through several methods:

  • Bromination of 2-Methyl-1-propanol: This method involves the use of brominating agents such as phosphorus tribromide or hydrobromic acid in a solvent like dichloromethane at low temperatures to ensure high yield and purity.
  • Alternative Synthetic Routes: Other methods may include using acetic acid derivatives and specific reaction conditions involving potassium carbonate in methanol .

Industrial Production

In industrial settings, continuous flow processes are often employed to enhance efficiency and scalability. Automation allows precise control over reaction conditions, leading to consistent product quality while adhering to green chemistry principles by minimizing hazardous reagents and solvents.

(S)-(+)-3-Bromo-2-methyl-1-propanol is primarily used as an intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis: As a chiral building block for creating enantiomerically pure drugs.
  • Fragrance Industry: In the synthesis of compounds that contribute to specific olfactory properties .

Studies on (S)-(+)-3-Bromo-2-methyl-1-propanol often focus on its interactions with biological systems, particularly how its stereochemistry affects its pharmacological properties. Research indicates that different enantiomers can interact differently with biological targets, impacting their therapeutic profiles. This makes understanding these interactions critical for drug design and development .

Several compounds share structural similarities with (S)-(+)-3-Bromo-2-methyl-1-propanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(R)-(-)-3-Bromo-2-methyl-1-propanolC₄H₉BrOEnantiomer with potentially different biological activity
3-Bromo-2,2-dimethyl-1-propanolC₅H₁₃BrOContains additional methyl groups, altering reactivity
1-Bromo-3-propanolC₃H₇BrOLinear structure compared to the branched structure here

These compounds illustrate the diversity within bromo-alcohols and their potential applications in various fields, highlighting the unique properties of (S)-(+)-3-Bromo-2-methyl-1-propanol due to its specific stereochemistry .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-3-Bromo-2-methyl-1-propanol

Dates

Modify: 2023-08-15

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